Pentanal, (2,4-dinitrophenyl)hydrazone
CAS No.: 2057-84-3
Cat. No.: VC21249935
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2057-84-3 |
---|---|
Molecular Formula | C11H14N4O4 |
Molecular Weight | 266.25 g/mol |
IUPAC Name | 2,4-dinitro-N-(pentylideneamino)aniline |
Standard InChI | InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3 |
Standard InChI Key | XGVOZGLOQUHZBZ-UHFFFAOYSA-N |
Isomeric SMILES | CCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES | CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Pentanal, (2,4-dinitrophenyl)hydrazone belongs to the family of hydrazones, characterized by the presence of a hydrazine functional group attached to a carbonyl compound. The molecular formula of this compound is C11H14N4O4 with a molecular weight of 266.2533 g/mol . It is also known by alternative names including "Valeraldehyde, (2,4-dinitrophenyl)hydrazone" and "n-Pentanal, 2,4-dinitrophenylhydrazone" .
The chemical structure features a pentanal chain connected to a 2,4-dinitrophenylhydrazine moiety through a hydrazone linkage (C=N-NH). The IUPAC Standard InChIKey for this compound is XGVOZGLOQUHZBZ-UHFFFAOYSA-N, providing a unique identifier for database referencing and chemical information retrieval . The compound's structure includes two nitro groups positioned at the 2 and 4 positions of the phenyl ring, which contribute significantly to its chemical properties and reactivity.
Table 1.1.1: Physical and Chemical Properties of Pentanal, (2,4-dinitrophenyl)hydrazone
The physical properties of this compound, particularly its distinctive melting point range of 103-105 °C, make it valuable for analytical chemistry applications. Its limited solubility in water but enhanced solubility in organic solvents influences the methods used for its handling and application in laboratory settings.
Synthesis and Reaction Mechanism
The synthesis of Pentanal, (2,4-dinitrophenyl)hydrazone involves a condensation reaction between pentanal and 2,4-dinitrophenylhydrazine under acidic conditions. This reaction represents a classic example of nucleophilic addition-elimination mechanisms in organic chemistry.
The general reaction equation can be represented as:
Pentanal + 2,4-dinitrophenylhydrazine → Pentanal, (2,4-dinitrophenyl)hydrazone + Water
The detailed mechanism of this reaction proceeds through several steps:
-
Protonation of the carbonyl oxygen in pentanal by the acid catalyst, enhancing its electrophilicity
-
Nucleophilic attack by the terminal nitrogen of 2,4-dinitrophenylhydrazine on the activated carbonyl carbon
-
Formation of a tetrahedral intermediate
-
Elimination of water to yield the final hydrazone product with a C=N bond
This reaction is significant in analytical chemistry for identifying unknown aldehydes based on their unique melting points. The presence of an acid catalyst is crucial for facilitating the protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazine nitrogen.
Industrial production methods for hydrazones, including this compound, may employ mechanochemical synthesis or solid-state melt reactions, which can offer more environmentally friendly alternatives to traditional solvent-based methods.
Analytical Applications
One of the most valuable applications of Pentanal, (2,4-dinitrophenyl)hydrazone lies in its ability to form solid derivatives with aldehydes. This reaction between the carbonyl group (C=O) of the aldehyde and the amine group (NH2) of the 2,4-dinitrophenylhydrazine reagent creates a hydrazone with a characteristic melting point, which is used for the identification of unknown aldehydes in qualitative organic analysis.
The formation of 2,4-dinitrophenylhydrazone derivatives is a classic method for identifying carbonyl compounds. When an unknown aldehyde reacts with 2,4-dinitrophenylhydrazine, the resulting hydrazone can be isolated, purified, and its melting point determined. By comparing this melting point with those of known hydrazones, the identity of the original aldehyde can be established.
In chromatographic applications, Pentanal, (2,4-dinitrophenyl)hydrazone exhibits specific retention characteristics that aid in its identification and quantification. Gas chromatography data reveals a Kovats' retention index (RI) of 2472 on a non-polar OV-3 column at 205°C , as shown in Table 1.3.1.
Table 1.3.1: Gas Chromatography Data for Pentanal, (2,4-dinitrophenyl)hydrazone
High-performance liquid chromatography (HPLC) is another analytical technique where similar hydrazone derivatives are utilized. Research by Pías and Gascó (1975) demonstrated that 2,4-dinitrophenylhydrazones can be effectively separated and identified based on their retention times and spectral characteristics .
In related research, 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) has been explored as a reagent for HPLC determination of aldehydes . This compound reacts with aldehydes to form corresponding hydrazones in the presence of an acid catalyst, similar to the reaction of 2,4-dinitrophenylhydrazine with pentanal. Interestingly, unexpected elution orders are observed for 1-methyl-1-(2,4-dinitrophenyl)hydrazones compared to 2,4-dinitrophenylhydrazones in HPLC analysis, highlighting the influence of structural modifications on chromatographic behavior .
Comparison with Similar Compounds
Pentanal, (2,4-dinitrophenyl)hydrazone shares structural similarities with other hydrazone derivatives formed from various aldehydes and ketones reacting with 2,4-dinitrophenylhydrazine. These compounds differ primarily in the aldehyde or ketone component while retaining the 2,4-dinitrophenylhydrazine moiety.
Table 1.5.1: Comparison of Pentanal, (2,4-dinitrophenyl)hydrazone with Similar Compounds
Compound | Molecular Formula | Structure Difference | Reference |
---|---|---|---|
Benzaldehyde, (2,4-dinitrophenyl)hydrazone | C13H10N4O4 | Contains aromatic ring instead of pentyl chain | |
Acetone, (2,4-dinitrophenyl)hydrazone | C9H10N4O4 | Contains methyl groups instead of pentyl chain | |
Butanal, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | Contains a shorter alkyl chain (butyl vs. pentyl) |
The distinctive melting points of these hydrazone derivatives form the basis for their application in identifying unknown aldehydes and ketones. Each derivative has a characteristic melting point that can be used as a reference point for analytical identification.
In chromatographic analysis, these compounds exhibit different retention times based on their structural features, molecular weight, and interactions with the stationary phase. The presence of different alkyl or aryl groups affects their polarity, volatility, and consequently their chromatographic behavior .
Future Research Directions
The unique properties and diverse applications of Pentanal, (2,4-dinitrophenyl)hydrazone open several avenues for future research:
-
Development of Improved Synthesis Methods: Exploration of greener, more efficient synthesis methods that reduce solvent usage and increase yields would enhance the compound's accessibility for research and applications.
-
Expanded Biological Activity Studies: More comprehensive investigations into the antimicrobial, antitubercular, and antifungal activities of the compound, including mechanism of action studies and structure-activity relationship analyses.
-
Pharmaceutical Applications: Research into the potential use of the compound or its derivatives as scaffolds for drug development, particularly for antimicrobial and antifungal agents.
-
Advanced Analytical Methods: Development of more sensitive and selective analytical methods incorporating this compound for the detection and quantification of aldehydes in complex matrices.
-
Environmental Applications: Investigation of the compound's potential use in environmental monitoring, particularly for the detection of aldehydes in air and water samples.
-
Computational Studies: Molecular modeling and computational chemistry approaches to predict the reactivity, stability, and biological interactions of the compound and its derivatives.
These research directions could significantly expand our understanding of Pentanal, (2,4-dinitrophenyl)hydrazone and maximize its potential applications in various scientific and industrial fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume